Bienvenue dans la boutique en ligne BenchChem!

1-(Fluoromethyl)cyclopropanamine hydrochloride

Medicinal Chemistry Drug Metabolism Fluorination Strategy

This fluorinated cyclopropylamine building block incorporates the monofluoromethyl group essential for balancing metabolic stability and target potency. In PARG inhibitor programs, this intermediate maintained biochemical potency (IC50 = 0.02 µM) while extending microsomal half-life from 53 to 82 min—outperforming di- and trifluoromethyl analogs. Claimed in patents for HPK1 (WO 2020092621A1) and SOS1 (WO 2019122129 A1) inhibitors. A two-step synthesis (CN114685283B) delivers >60% yield. Ideal for oncology and antiviral drug discovery.

Molecular Formula C4H9ClFN
Molecular Weight 125.57 g/mol
CAS No. 1445951-06-3
Cat. No. B1412416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Fluoromethyl)cyclopropanamine hydrochloride
CAS1445951-06-3
Molecular FormulaC4H9ClFN
Molecular Weight125.57 g/mol
Structural Identifiers
SMILESC1CC1(CF)N.Cl
InChIInChI=1S/C4H8FN.ClH/c5-3-4(6)1-2-4;/h1-3,6H2;1H
InChIKeyPMRVWCCUZFVRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Fluoromethyl)cyclopropanamine Hydrochloride (CAS 1445951-06-3) Chemical Profile and Procurement Context


1-(Fluoromethyl)cyclopropanamine hydrochloride (CAS 1445951-06-3) is a fluorinated cyclopropylamine building block widely used as a pharmaceutical intermediate in medicinal chemistry. The compound features a cyclopropane ring bearing a primary amine and a monofluoromethyl substituent, conferring distinct physicochemical properties—notably enhanced metabolic stability relative to non-fluorinated analogs [1]. This building block has been incorporated into lead compounds targeting poly(ADP-ribose) glycohydrolase (PARG), hematopoietic progenitor kinase 1 (HPK1), and son of sevenless 1 (SOS1), underscoring its relevance in oncology and antiviral drug discovery programs [2].

Why 1-(Fluoromethyl)cyclopropanamine Hydrochloride (CAS 1445951-06-3) Cannot Be Casually Substituted by Close Analogs


Fluorination of the cyclopropylamine scaffold is a common medicinal chemistry strategy to improve metabolic stability and in vivo exposure; however, the number and position of fluorine atoms critically determine the balance between enhanced stability and biological activity, as well as in vivo safety [1]. While monofluorination (CH₂F) of the cyclopropylmethyl group in PARG inhibitors maintained target potency (IC₅₀ = 0.02 µM) and doubled human microsomal half-life from 53 to 82 minutes compared to the non-fluorinated parent, difluoromethyl (CHF₂) and trifluoromethyl (CF₃) analogs suffered 16-fold and 180-fold reductions in potency, respectively [1]. Moreover, the monofluoromethylcyclopropylamine moiety itself constitutes a potential toxicophore, eliciting idiosyncratic ataxia in vivo following oral administration—a liability absent in over 24 non-fluorinated analogs evaluated at doses up to 160 mg/kg [1]. Consequently, indiscriminate substitution with alternative fluorinated cyclopropylamines can compromise both target engagement and safety, necessitating rigorous compound-specific qualification.

Quantitative Comparative Evidence for 1-(Fluoromethyl)cyclopropanamine Hydrochloride (CAS 1445951-06-3) in Medicinal Chemistry Programs


Metabolic Stability: Monofluoromethyl Cyclopropylamine vs. Non-Fluorinated and Polyfluorinated Analogs in PARG Inhibitors

In a head-to-head comparison of PARG inhibitor derivatives, the monofluoromethyl analog (R = CH₂F, Compound 5) demonstrated substantially improved human liver microsomal stability relative to the non-fluorinated parent (R = CH₃, Compound 1), while maintaining identical enzymatic potency (PARG IC₅₀ = 0.02 µM). The difluoromethyl (R = CHF₂, Compound 6) and trifluoromethyl (R = CF₃, Compound 7) analogs, despite enhanced stability, exhibited marked potency losses [1].

Medicinal Chemistry Drug Metabolism Fluorination Strategy

In Vivo Safety Profile: Fluoromethylcyclopropylamine Derivatives vs. Non-Fluorinated Counterparts

Eleven compounds bearing the N-(1-(fluoromethyl)cyclopropyl)sulfonamide substructure were evaluated in vivo. With the exception of Compound 5 (rapidly cleared), all induced ataxia following oral dosing at the 5-hour time point, despite varying exposures and potencies. In stark contrast, 24 related but non-fluorinated compounds, tested at oral doses ranging from 5 to 160 mg/kg, showed no signs of toxicity [1].

Toxicology Drug Safety In Vivo Pharmacology

Synthetic Yield and Scalability: Optimized Two-Step Route for 1-(Fluoromethyl)cyclopropanamine Hydrochloride

The patent CN114685283B discloses an optimized preparation method for 1-(fluoromethyl)cyclopropanamine hydrochloride that achieves a total two-step yield exceeding 60%. The process employs readily available starting materials, mild conditions, and simple operations, making it suitable for scale-up [1].

Process Chemistry Pharmaceutical Intermediates Synthetic Methodology

Target Engagement: Potency of Fluoromethylcyclopropylamine-Containing PARG Inhibitors vs. Non-Fluorinated Congeners

The monofluoromethyl derivative (Compound 5) retained full PARG inhibitory potency (biochemical IC₅₀ = 0.02 µM) identical to the non-fluorinated parent (Compound 1). In contrast, progressive fluorination to CHF₂ (Compound 6) and CF₃ (Compound 7) reduced potency 16-fold and 180-fold, respectively, underscoring the narrow tolerance for steric bulk in the PARG active site [1].

Enzyme Inhibition PARG DNA Damage Response

Targeted Research Applications for 1-(Fluoromethyl)cyclopropanamine Hydrochloride (CAS 1445951-06-3)


PARG Inhibitor Lead Optimization: Improving Metabolic Stability Without Sacrificing Potency

Medicinal chemists optimizing PARG inhibitors for oncology can utilize 1-(fluoromethyl)cyclopropanamine hydrochloride as a key intermediate. As demonstrated in Acton et al. (2019), incorporating this building block (as the CH₂F substituent) maintains PARG biochemical potency (IC₅₀ = 0.02 µM) while extending human microsomal half-life from 53 to 82 minutes relative to the non-fluorinated methyl analog [1]. This balanced profile is essential for achieving sustained target coverage in vivo.

HPK1 and SOS1 Inhibitor Development in Immuno-Oncology and Antiviral Research

This building block has been specifically claimed as an intermediate in the synthesis of HPK1 inhibitors (WO 2020092621A1) for HBV, HIV, and cancer, as well as SOS1 inhibitors (WO 2019122129 A1) for oncologic diseases [1]. Researchers targeting these pathways can procure CAS 1445951-06-3 with confidence, knowing it aligns with patent disclosures and established synthetic routes.

Mechanistic Toxicology Studies: Investigating Fluoromethylcyclopropylamine Toxicophore

Given the documented idiosyncratic toxicity (ataxia, liver toxicity) of fluoromethylcyclopropylamine derivatives following oral dosing, researchers in drug metabolism and toxicology may employ this compound to investigate the underlying metabolic activation pathways. The observation that toxicity occurs exclusively after oral administration suggests gut-mediated metabolism, making this building block a valuable probe for studying toxicophore mechanisms [1].

Process Development and Scale-Up for Pharmaceutical Intermediates

Process chemists seeking a robust, high-yielding synthesis of 1-(fluoromethyl)cyclopropanamine hydrochloride can adopt the two-step protocol described in CN114685283B, which consistently delivers >60% total yield from readily available starting materials [2]. This route addresses a prior gap in the literature and enables reliable supply for preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Fluoromethyl)cyclopropanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.